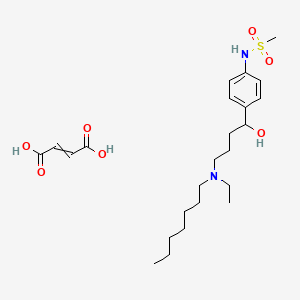
Butenedioic acid; ibutilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butenedioic acid: is an organic compound with the formula HCOOHC:CHCOOH. Both isomers are derivatives of ethene, where a hydrogen atom on each carbon has been replaced by a carboxyl groupIbutilide is a class III antiarrhythmic agent used to correct atrial fibrillation and atrial flutter . It is available in intravenous formulations and works by prolonging the action potential duration and increasing both atrial and ventricular refractoriness .
Preparation Methods
Butenedioic acid: can be synthesized through the oxidation of benzene using a vanadium series catalyst at a reaction temperature of 360°C. The resulting maleic anhydride is then absorbed in water, concentrated, and crystallized . Industrial production methods involve similar processes, ensuring high purity and yield.
Ibutilide: is synthesized through a series of chemical reactions involving the formation of its methanesulfonamide structure. The preparation involves the reaction of 4-(4-ethylheptylamino)-1-hydroxybutylbenzene with methanesulfonyl chloride under controlled conditions .
Chemical Reactions Analysis
Butenedioic acid: undergoes various chemical reactions, including:
Oxidation: Converts to maleic anhydride when heated.
Reduction: Can be reduced to succinic acid.
Substitution: Reacts with alcohols to form esters. Common reagents include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. Major products formed include maleic anhydride and succinic acid.
Ibutilide: primarily undergoes metabolic reactions in the liver, involving oxidation and conjugation. It is metabolized by the cytochrome P450 system, producing several metabolites, one of which retains antiarrhythmic properties .
Scientific Research Applications
Butenedioic acid: is used in:
Chemistry: As a precursor for the synthesis of various polymers and resins.
Biology: Fumaric acid, a form of butenedioic acid, is an intermediate in the Krebs cycle.
Medicine: Maleic acid derivatives are used in pharmaceuticals.
Industry: Used in the production of synthetic resins and as a food acidulant.
Ibutilide: is used in:
Mechanism of Action
Butenedioic acid: exerts its effects through its isomers. Maleic acid can form a cyclic anhydride, while fumaric acid participates in the Krebs cycle, contributing to cellular respiration .
Ibutilide: works by activating a slow inward sodium current, which prolongs the action potential and refractory period of myocardial cells. This unique mechanism helps in converting atrial fibrillation and flutter to normal sinus rhythm .
Comparison with Similar Compounds
Butenedioic acid: is similar to:
Succinic acid: Another dicarboxylic acid but lacks the double bond.
Crotonic acid: Has a similar structure but with a different position of the double bond.
Ibutilide: is unique among class III antiarrhythmics due to its mechanism of action involving the activation of a slow inward sodium current, unlike other class III agents that primarily block potassium currents .
Properties
Molecular Formula |
C24H40N2O7S |
|---|---|
Molecular Weight |
500.7 g/mol |
IUPAC Name |
but-2-enedioic acid;N-[4-[4-[ethyl(heptyl)amino]-1-hydroxybutyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H36N2O3S.C4H4O4/c1-4-6-7-8-9-16-22(5-2)17-10-11-20(23)18-12-14-19(15-13-18)21-26(3,24)25;5-3(6)1-2-4(7)8/h12-15,20-21,23H,4-11,16-17H2,1-3H3;1-2H,(H,5,6)(H,7,8) |
InChI Key |
PAXBPNBQGZYWHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN(CC)CCCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


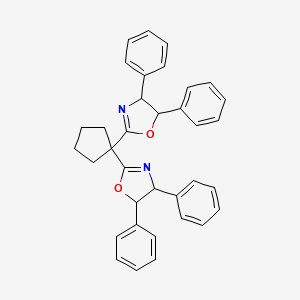
![7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12513635.png)
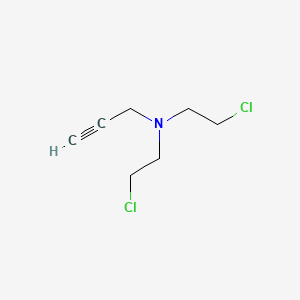
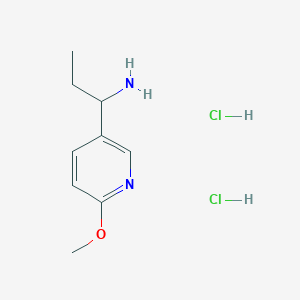
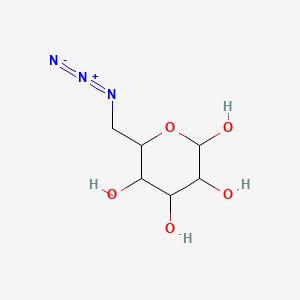
![disodium 2-[(1E)-2-(2,4-dinitrophenyl)diazen-1-yl]-3-sulfo-6-sulfonatonaphthalen-1-olate](/img/structure/B12513661.png)

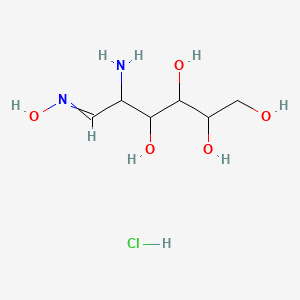
![Guanidine, N-ethyl-N'-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12513682.png)

![3-{[(2,4-Dichlorophenyl)methoxy]imino}-N-[(methylcarbamothioyl)amino]propanamide](/img/structure/B12513691.png)
![3-(3-Chlorophenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B12513698.png)
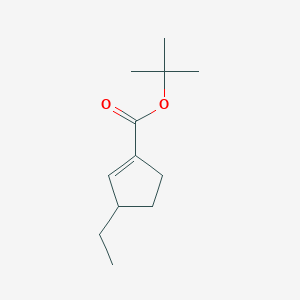
![5-chloro-4-hydroxy-6-[(2-iminopyrrolidin-1-yl)methyl]-1H-pyrimidin-2-one bis(trifluridine) hydrochloride](/img/structure/B12513715.png)
